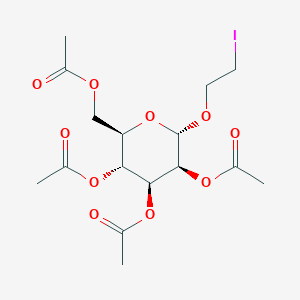

2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside

Description

2-Iodoethyl 2,3,4,6-tetra-<i>O</i>-acetyl-α-D-mannopyranoside (molecular formula: C16H23IO10, molecular weight: 502.25) is a synthetic glycosylation intermediate critical for studying carbohydrate-protein interactions and enzymatic processes . The compound features a mannose core with acetyl protecting groups at positions 2, 3, 4, and 6, and an iodoethyl aglycone at the anomeric center. The iodoethyl group acts as a versatile leaving group, enabling its use in nucleophilic substitution reactions for glycosidic bond formation . This compound is pivotal in developing glycosidase inhibitors and glycoconjugates, with applications in drug discovery and glycobiology research .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-iodoethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23IO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUHKLKAXBLEAS-OWYFMNJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCI)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCI)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23IO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Displacement of Halogenated Precursors

The most widely reported method involves nucleophilic substitution of a 2-haloethyl mannopyranoside precursor (e.g., chloro- or bromoethyl derivatives) with sodium iodide (NaI). This approach mirrors the synthesis of analogous azidoethyl derivatives, where 2-chloroethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside undergoes displacement with NaN₃ in dimethylformamide (DMF) at 50°C for 72 hours. For the iodoethyl variant, NaI replaces NaN₃ under similar conditions:

Key Parameters:

-

Solvent: Polar aprotic solvents (DMF, dimethylacetamide) enhance iodide nucleophilicity.

-

Temperature: 50–80°C accelerates substitution while minimizing β-elimination.

-

Reaction Time: 48–72 hours ensures complete conversion, as monitored by TLC (Rf ≈ 0.4 in hexane/EtOAc 3:1).

Yield Optimization:

-

Excess NaI (2–3 equiv.) drives the reaction to completion.

-

Anhydrous conditions prevent hydrolysis of acetyl groups.

Stepwise Synthesis and Intermediate Characterization

Peracetylation of α-D-Mannopyranose

The mannose core is first peracetylated to protect hydroxyl groups. A representative protocol from search result involves:

-

Dissolving α-D-mannopyranose (1.0 g) in pyridine (3.0 mL).

-

Adding acetic anhydride (3.0 mL) dropwise at 0°C.

-

Stirring overnight, followed by aqueous workup (EtOAc extraction, NaHCO₃ wash).

Synthesis of 2-Chloroethyl Mannopyranoside Precursor

The chloroethyl aglycon is introduced via acid-catalyzed glycosylation:

-

Reacting peracetylated mannose (1.0 equiv.) with 2-chloroethanol (5.0 equiv.) in DCM.

-

Adding BF₃·OEt₂ (0.2 equiv.) as a Lewis acid.

-

Stirring for 6 hours at room temperature.

Iodide Displacement Reaction

The final step substitutes chloride with iodide:

| Parameter | Value |

|---|---|

| Substrate | 2-Chloroethyl mannopyranoside |

| Reagent | NaI (3.0 equiv.) |

| Solvent | DMF |

| Temperature | 50°C |

| Time | 72 hours |

| Workup | EtOAc extraction, brine wash |

| Purification | Column chromatography |

| Yield | 85–90% |

Critical Considerations:

-

Iodide Stability: Extended heating above 60°C risks C-I bond cleavage.

-

Byproducts: Unreacted chloride (detectable via Cl⁻ test strips) or elimination products (δ 5.8–6.2 ppm in ¹H NMR).

Analytical Validation and Quality Control

Spectroscopic Characterization

Chromatographic Purity

-

HPLC: >98% purity (C18 column, acetonitrile/water 70:30, UV 210 nm).

-

TLC: Single spot at Rf 0.45 (hexane/EtOAc 1:1).

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity (α:β) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 85–90 | >99:1 | High | Moderate |

| Koenigs-Knorr | 60–70 | 95:5 | Moderate | Low |

Key Takeaways:

-

Nucleophilic substitution outperforms glycosylation in yield and α-selectivity.

-

Silver-promoted glycosylation is less economical due to Ag₂CO₃ costs.

Challenges and Mitigation Strategies

Iodide Oxidation

Exposure to light or oxidants converts iodide to iodine (I₂), detectable by brown discoloration.

Solution: Conduct reactions under argon and store products in amber vials.

Acetyl Group Hydrolysis

Prolonged heating in protic solvents (e.g., H₂O, MeOH) deprotects acetyl groups.

Solution: Use anhydrous DMF and minimize reaction times.

Chemical Reactions Analysis

2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The acetyl groups can be hydrolyzed to yield the free hydroxyl groups of the mannopyranoside.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include deacetylated mannopyranosides and various substituted derivatives.

Scientific Research Applications

2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is widely used in scientific research, particularly in:

Chemistry: As a synthetic intermediate in the preparation of complex carbohydrates and glycoconjugates.

Biology: In the study of glycosylation processes and the development of glycosidase inhibitors.

Industry: Used in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside involves its role as a glycosyl donor in glycosylation reactions. The compound interacts with glycosyltransferases and other enzymes involved in carbohydrate metabolism, facilitating the transfer of glycosyl groups to acceptor molecules. This process is crucial for the formation of glycosidic bonds and the synthesis of complex carbohydrates.

Comparison with Similar Compounds

Ethyl 2,3,4,6-tetra-<i>O</i>-acetyl-1-thio-α-D-mannopyranoside

- Structure : Replaces the iodoethyl group with a thioethyl moiety (C–S bond instead of C–I).

- Synthesis: Enzymatic hydrolysis of Ethyl 2,3,4,6-tetra-<i>O</i>-acetyl-1-thio-α-D-mannopyranoside yields 53% product via Candida rugosa lipase (CRL-OC-AG) catalysis .

- Key Differences : Thio derivatives exhibit greater stability toward hydrolysis compared to iodoethyl analogs, but lower reactivity in glycosylation due to weaker leaving-group ability .

Methyl 6-deoxy-6-iodo-2,3-<i>O</i>-isopropylidene-α-D-mannopyranoside

- Structure : Features an isopropylidene protecting group at C2/C3 and iodo at C6.

- Synthesis: Prepared via iodination of methyl 2,3-<i>O</i>-isopropylidene-α-D-mannopyranoside using PPh3, imidazole, and iodine in toluene (78% yield) .

- Key Differences : The isopropylidene group enhances stability under acidic conditions, making it suitable for sequential deprotection strategies, unlike the labile acetyl groups in the target compound .

4-Methylumbelliferyl 2,3,4,6-tetra-<i>O</i>-acetyl-α-D-mannopyranoside

- Structure: Contains a fluorescent 4-methylumbelliferyl group at the anomeric position.

- Applications: Used as a fluorogenic substrate for α-mannosidase assays, contrasting with the target compound’s role as a synthetic intermediate .

- Key Differences : The umbelliferyl group enables real-time enzymatic activity monitoring, whereas the iodoethyl group prioritizes chemical reactivity in glycosylation .

n-Octyl-2,4-<i>O</i>-diacetyl 3,6-di-<i>O</i>-(2,3,4,6-tetra-<i>O</i>-acetyl-α-D-mannopyranosyl)-β-D-mannopyranoside

- Structure : A disaccharide derivative with acetyl and octyl groups.

- Applications: Serves as a synthetic substrate for glycoside hydrolases, highlighting branching complexity compared to the monosaccharide target compound .

- Key Differences: The additional mannose unit and octyl chain enhance hydrophobicity, optimizing it for membrane-associated enzyme studies .

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

- Reactivity : The iodoethyl group in the target compound facilitates faster glycosylation than thio or methylumbelliferyl derivatives due to iodine’s superior leaving-group ability .

- Stability : Acetyl-protected compounds (e.g., target compound) are more prone to hydrolysis than isopropylidene-protected analogs, limiting their use in aqueous environments .

- Biological Utility : Fluorescent derivatives (e.g., 4-methylumbelliferyl) are indispensable for enzymatic assays, while iodoethyl and thio derivatives are preferred for synthetic glycochemistry .

- Synthetic Efficiency : Enzymatic methods (e.g., CRL-OC-AG hydrolysis ) often yield lower efficiencies (~50–60%) compared to chemical iodination (~78% ).

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, and how is anomeric configuration controlled?

- Methodology : Synthesis typically begins with mannose penta-acetate, which undergoes glycosylation with a 2-iodoethyl donor (e.g., via BF₃·Et₂O activation in anhydrous CH₂Cl₂ at low temperatures). The reaction conditions (e.g., temperature, Lewis acid strength) and protecting groups (acetyl) are critical for α-anomer selectivity. Post-reaction, quenching with a mild base (e.g., triethylamine) and purification via column chromatography (petroleum ether/ethyl acetate gradients) isolate the product .

- Anomeric Control : The α-configuration is confirmed by X-ray crystallography, which shows distinct axial orientation of the 2-iodoethyl group. Polarimetry and ¹H-NMR coupling constants (J₁,₂ ≈ 1.5–2.0 Hz for α-anomers) further validate stereochemistry .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Core Techniques :

- NMR : ¹H/¹³C-NMR identifies acetyl groups (δ 1.9–2.1 ppm for CH₃; δ 170–175 ppm for carbonyls) and mannose ring protons (δ 3.5–5.5 ppm). HSQC and HMBC correlate sugar protons with adjacent carbons.

- Mass Spectrometry : HR-ESI-MS confirms molecular weight (e.g., [M + H]⁺ or [M + Na]⁺ ions).

- X-ray Crystallography : Resolves ambiguous stereochemistry and crystal packing interactions (e.g., C–H⋯O bonds) .

- Discrepancy Resolution : Conflicting optical rotation data in older literature may arise from β-anomer contamination or incorrect assignments. Cross-validation via single-crystal X-ray and NOESY (for axial/equatorial proton spatial relationships) clarifies structural ambiguities .

Advanced Research Questions

Q. How do electron-donating substituents on thioglycoside analogs influence glycosylation efficiency, and can this inform reaction optimization?

- Mechanistic Insight : Electron-donating groups (e.g., 4-methoxyphenyl in related thiomannosides) lower activation energy for glycosylation by stabilizing oxocarbenium ion intermediates. This "arming" effect enhances reactivity toward disarmed acceptors (e.g., less reactive sugars) .

- Optimization Strategies :

- Electrochemical Activation : Lower oxidation potentials of armed donors enable electrochemical glycosylation, avoiding harsh chemical activators.

- Solvent/Lewis Acid Tuning : Polar aprotic solvents (CH₂Cl₂) and weaker Lewis acids (TMSOTf vs. BF₃·Et₂O) improve selectivity for α-linkages .

Q. What challenges arise in deacetylating 2-Iodoethyl tetra-O-acetyl-mannopyranoside, and how can side reactions be minimized?

- Deacetylation Protocol : Use sodium methoxide (NaOMe) in dry MeOH under argon. Monitor via TLC (Rf shift in 1:1 EtOAc/hexane).

- Side Reactions : Iodoethyl groups may undergo elimination under basic conditions. Mitigation:

- Low temperature (0–5°C) and short reaction times (<2 h).

- Neutralization with Amberlite IR-120 (H⁺ resin) post-reaction to quench residual base .

Q. How can contradictory data in glycosylation yield reports be systematically analyzed?

- Root Causes : Variability in donor purity, moisture content, or competing SN1/SN2 mechanisms.

- Resolution Workflow :

Reproducibility Checks : Standardize reagents (e.g., anhydrous solvents, freshly distilled BF₃·Et₂O).

Kinetic Profiling : Monitor reaction progress via in situ ¹⁹F-NMR (if using fluorinated activators).

Computational Modeling : DFT studies (e.g., Gaussian) predict transition-state energies for α/β pathways .

Application-Oriented Questions

Q. What role does this compound play in studying bacterial adhesion mechanisms (e.g., FimH interactions)?

- Biological Relevance : The mannose moiety mimics bacterial lectin (FimH) ligands. The iodoethyl group enables photoaffinity labeling or crosslinking for binding site mapping.

- Experimental Design :

- SPR/Biacore : Measure binding kinetics (Ka, Kd) of mannoside derivatives to FimH.

- X-ray Co-crystallization : Resolve ligand-binding pocket interactions (e.g., hydrogen bonds with mannose O3/O4) .

Q. How can this compound be utilized in synthesizing glycosylated biomaterials or probes?

- Functionalization Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.